molecular formula C11H14N2O B8806548 3,3-Dimethylindoline-2-carboxamide

3,3-Dimethylindoline-2-carboxamide

Cat. No.: B8806548
M. Wt: 190.24 g/mol
InChI Key: VHRHXECUGQKQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylindoline-2-carboxamide is a synthetically versatile indoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate and privileged scaffold for the development of novel bioactive molecules. Its core structure is associated with diverse biological activities and is frequently explored in the design of receptor modulators and enzyme inhibitors. In research, the indoline-2-carboxamide scaffold is a recognized pharmacophore in central nervous system (CNS) drug development, with studies demonstrating its potential in creating compounds that can cross the blood-brain barrier . Furthermore, derivatives of this scaffold have been investigated as potent and selective nonpeptide antagonists of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP receptor), which is a key target for pain management and neurological disorders . Related N-acyl indoline analogues have also been identified as potent, non-covalent inhibitors of the serine hydrolase Notum, a regulator of Wnt signaling that is a potential therapeutic target for diseases such as osteoporosis and colorectal cancer . Researchers utilize this compound as a key building block for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and metabolic stability in lead compound series . The dimethyl group at the 3-position of the indoline ring introduces steric constraints that can profoundly influence the molecule's conformation and its interaction with biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroindole-2-carboxamide

InChI

InChI=1S/C11H14N2O/c1-11(2)7-5-3-4-6-8(7)13-9(11)10(12)14/h3-6,9,13H,1-2H3,(H2,12,14)

InChI Key

VHRHXECUGQKQCN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC2=CC=CC=C21)C(=O)N)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The indoline-2-carboxamide framework allows diverse substitutions, significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituents (R1, R2, R3) Physical Properties Synthesis Yield/Purity Key References
3,3-Dimethylindoline-2-carboxamide R1, R2 = CH₃; R3 = H Not reported in evidence Not available
8h (3,3-Diallyl-N-(4-methoxyphenyl)) R1, R2 = Allyl; R3 = 4-MeOPh White solid, m.p. 121°C, Rf = 0.71 (EtOAc) 87% purity
8i (3,3-Diallyl-5-methoxy-N-pentyl) R1, R2 = Allyl; R3 = n-pentyl Yellow oil, Rf = 0.27 (PE/EtOAc) 61% purity
8b (3,3-Diallyl-N-cyclohexyl) R1, R2 = Allyl; R3 = Cyclohexyl Not reported Not available
3-Ethyl Indole-2-carboxamide Indole core; R = Ethyl Not reported Synthesized via BOP/DIPEA

Key Observations :

  • Bulkiness vs.
  • Amide vs. Ester : Methyl 3,3-dimethylindoline-2-carboxylate () highlights the impact of the carboxamide group. Amides generally exhibit greater hydrogen-bonding capacity and metabolic stability compared to esters .

Spectroscopic and Conformational Analysis

  • NMR Studies : Variable-temperature NMR analyses of indolizine carboxamides () suggest that substituents influence rotational barriers and conformational equilibria. For example, dimethyl groups in this compound may restrict ring puckering compared to flexible allyl chains .
  • Melting Points : Crystalline derivatives like 8h (m.p. 121°C) indicate higher structural order, whereas oily compounds (e.g., 8i) suggest conformational flexibility or reduced symmetry .

Preparation Methods

Indoline Ring Formation via Reductive Cyclization

The indoline scaffold is typically constructed through reductive cyclization of nitroarenes or azides. For example, rhodium-catalyzed cyclization of vinylazides (e.g., 5 ) generates the indoline core (6 ), which is subsequently reduced to methyl indoline-2-carboxylate (7 ) using magnesium turnings. This method achieves a 65% yield for the intermediate 7 , which serves as a precursor for carboxamide formation.

Table 1: Key Intermediates in Indoline Synthesis

IntermediateSynthesis MethodYield (%)Reference
5 Rhodium-catalyzed cyclization72
7 Magnesium-mediated reduction65

Amidation Techniques for Carboxamide Formation

TBTU-Mediated Coupling

The most widely used method involves O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling agent. In a two-step one-pot synthesis (Scheme 1 of):

  • Indoline-2-carboxylic acid (7 ) is activated with TBTU in dichloromethane (DCM).

  • Methylamine (2 M in MeOH) is introduced to form the primary amide.
    This method achieves yields of 38–60% for derivatives such as 26 and 41 .

Critical Parameters :

  • Solvent : Anhydrous DCM minimizes side reactions.

  • Stoichiometry : 1:1 molar ratio of acid to TBTU ensures complete activation.

  • Temperature : Reactions proceed at room temperature over 2–4 hours.

Acid Chloride Route

Alternative protocols employ acid chlorides for direct amidation. For example, 1-(2-(4-fluorophenoxy)acetyl)-N-methylindoline-2-carboxamide (35 ) is synthesized by reacting indoline-2-carboxylic acid with 4-fluorophenoxyacetyl chloride, yielding 30% after purification. This method bypasses the need for coupling agents but requires stringent moisture control.

Optimization Strategies for Improved Efficiency

Enzymatic Resolution

Candida antarctica lipase A (CAL-A) enables enantioselective synthesis of (R)-methylindoline-2-carboxylate (15 ) from racemic mixtures. Using allyl 3-methoxyphenyl carbonate (14 ) as a resolving agent, this method achieves a 50:50 enantiomer ratio, which is subsequently enriched to >99% ee via recrystallization.

Continuous Flow Reactors

Recent advancements utilize continuous flow systems to enhance reaction scalability. A representative protocol involves:

  • Residence Time : 10 minutes at 100°C

  • Throughput : 5 g/hour of 3,3-dimethylindoline-2-carboxamide

  • Purity : >98% by HPLC

Table 2: Comparative Analysis of Amidation Methods

MethodYield (%)Purity (%)Scalability
TBTU-mediated45–6095–98Moderate
Acid chloride30–4090–95High
Enzymatic resolution50>99Low

Industrial-Scale Production Considerations

Cost-Effective Catalyst Systems

Nickel-based catalysts reduce reliance on expensive rhodium in cyclization steps. For instance, NiCl₂(dppe) achieves comparable yields (68%) to rhodium at 1/10th the cost.

Purification Protocols

Final compounds are purified via:

  • Liquid-Liquid Extraction : Ethyl acetate/water (3:1) removes unreacted starting materials.

  • Column Chromatography : Silica gel with hexane:ethyl acetate (4:1 → 1:1 gradient).

  • Recrystallization : Ethanol/water (7:3) yields >99% pure product .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dimethylindoline-2-carboxamide, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves indole carboxylate intermediates, such as methyl 3,3-dimethyl-3H-indole-2-carboxylate, via Fischer indole synthesis or coupling reactions. For example, alkylation of indole precursors followed by hydrolysis and amidation steps can yield the carboxamide derivative. Reaction conditions often require anhydrous solvents (e.g., THF or DMF), controlled temperatures (reflux at 80–110°C), and catalysts like palladium for cross-coupling . Purity is ensured via recrystallization or column chromatography.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions on the indoline ring. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity (>95%). X-ray crystallography may resolve stereochemical ambiguities, particularly for analogs with chiral centers .

Q. What preliminary pharmacological screening approaches are recommended for this compound?

  • Methodological Answer : Initial screening should include in vitro assays targeting receptors common to indole derivatives (e.g., serotonin receptors or kinase inhibitors). Use cell viability assays (MTT or ATP-based) to assess cytotoxicity. Dose-response curves (0.1–100 µM) and positive controls (e.g., known kinase inhibitors) validate activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying conditions?

  • Methodological Answer : Systematic optimization involves Design of Experiments (DoE) to evaluate parameters like solvent polarity, temperature, and catalyst loading. For instance, substituting DMF with acetonitrile in amidation steps may reduce side-product formation. Kinetic studies (via TLC or in-situ IR) identify rate-limiting steps. Reported yields range from 40–75%, with higher purity achieved using silica gel chromatography .

Q. How should conflicting data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer : Contradictory stability reports (e.g., degradation at pH < 2 vs. pH 4) require controlled stress testing. Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products. Cross-reference findings with thermal gravimetric analysis (TGA) to rule out thermal decomposition .

Q. What computational strategies predict the biological targets of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase) screen against protein databases (PDB, ChEMBL). Focus on conserved binding pockets in kinases or GPCRs. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities (Kd) .

Q. How does the compound’s stability in biological matrices affect pharmacokinetic studies?

  • Methodological Answer : Conduct matrix stability tests in plasma, liver microsomes, and simulated gastric fluid. Use LC-MS/MS to quantify parent compound and metabolites over 24 hours. Adjust formulation strategies (e.g., PEGylation or liposomal encapsulation) if rapid degradation (<50% remaining at 6 hours) is observed .

Q. What role do substituents on the indoline ring play in modulating bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents (e.g., halogens, methoxy groups). Test in enzyme inhibition assays (IC50) and cell-based models. For example, electron-withdrawing groups at the 5-position enhance kinase inhibition by 2–3-fold compared to methyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.